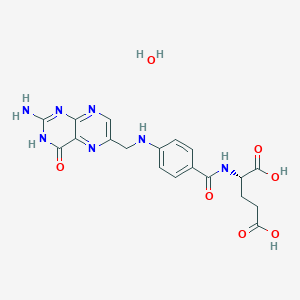

Folic acid hydrate

CAS No.: 1174277-30-5

Cat. No.: VC11663400

Molecular Formula: C19H21N7O7

Molecular Weight: 459.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1174277-30-5 |

|---|---|

| Molecular Formula | C19H21N7O7 |

| Molecular Weight | 459.4 g/mol |

| IUPAC Name | (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;hydrate |

| Standard InChI | InChI=1S/C19H19N7O6.H2O/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);1H2/t12-;/m0./s1 |

| Standard InChI Key | URUVNZVKCVQPNX-YDALLXLXSA-N |

| Isomeric SMILES | C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.O |

| SMILES | C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.O |

| Canonical SMILES | C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Hydration

Folic acid hydrate consists of a pteridine ring linked to para-aminobenzoic acid (PABA) and L-glutamic acid, with one water molecule incorporated into its crystalline structure . The hydration stabilizes the molecule by forming hydrogen bonds between the water molecule and polar groups (e.g., hydroxyl and amino residues) . Key molecular features include:

-

Empirical formula:

-

Molar mass: 459.4 g/mol (calculated via PubChem’s algorithms)

-

Synonyms: Water folic acid, MFCD08273745, (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid hydrate .

The 3D conformation reveals a planar pteridine moiety with the glutamic acid side chain adopting a folded orientation, facilitating interactions with enzymes like dihydrofolate reductase .

Synthetic Methodologies and Industrial Production

Halogen-Mediated Pteridine Synthesis

A patent-pending method (CN106046005A) avoids trichloroacetone, reducing environmental hazards . The two-step process involves:

-

Pteridine intermediate formation:

-

Nucleophilic substitution:

Table 1: Synthesis Yields Across Patent Embodiments

| Intermediate | Solvent | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Chloromethyl | Tetrahydrofuran | 70°C | 80 | 97.4 |

| Bromomethyl | Methanol | 40°C | 87 | 97.8 |

Stability and Degradation Under Processing Conditions

Thermal and Pressure-Induced Degradation

Folic acid hydrate demonstrates greater thermal resilience than 5-methyltetrahydrofolate (5-MTHF). Under high hydrostatic pressure (600 MPa), degradation rates increase by 40% compared to ambient conditions . Key findings include:

-

Half-life at 100°C: 48 minutes for folic acid hydrate vs. 12 minutes for 5-MTHF .

-

Degradation products: Pterin-6-carboxylic acid and para-aminobenzoylglutamate, identified via HPLC-MS .

These results inform food processing protocols, advocating for shorter heating durations (<30 minutes) at temperatures below 80°C .

Cosmetic Applications and Dermatological Efficacy

Anti-Photoaging and Skin Regeneration

In a 30-day clinical trial, a 0.5% folic acid hydrate cream improved skin parameters :

-

Hydration: Cheek hydration increased by 7% (84 to 90 arbitrary units) .

-

Elasticity: Elasticity index doubled from 0.25 to 0.50 (cutometer measurements) .

-

DNA repair: Fibroblast viability post-UV exposure rose from 45% to 85% with folacin pretreatment .

The mechanism involves folate-dependent DNA repair enzymes (e.g., thymidylate synthase) and enhanced collagen synthesis .

Nutritional Implications and Bioavailability

Dietary Fortification and Absorption

While folic acid hydrate is less bioavailable (70%) than natural folates, its stability makes it ideal for fortified foods . Recommended daily intake (400 μg) prevents neural tube defects, with absorption peaking at pH 6.0 in the jejunum .

Analytical Characterization Techniques

Spectroscopic and Chromatographic Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume